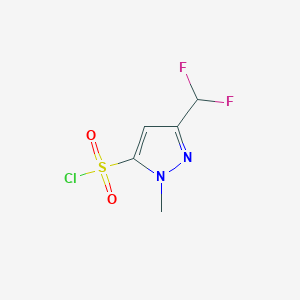

3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle est un composé chimique connu pour ses applications significatives dans divers domaines, notamment la chimie, la biologie et l’industrie. Ce composé se caractérise par la présence d’un groupe difluorométhyle, d’un groupe méthyle et d’un groupe chlorure de sulfonyle lié à un cycle pyrazole. La structure unique de ce composé en fait un intermédiaire précieux dans la synthèse de diverses molécules biologiquement actives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle implique généralement l’introduction du groupe difluorométhyle sur le cycle pyrazole. Une méthode courante comprend la réaction du 3-(difluorométhyl)-1-méthyl-1H-pyrazole avec du chlorure de sulfonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d’une base telle que la triéthylamine pour faciliter la formation du groupe chlorure de sulfonyle .

Méthodes de production industrielle : La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour éliminer les impuretés et obtenir le produit souhaité sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorure de sulfonyle peut être substitué par des nucléophiles tels que des amines ou des alcools pour former des dérivés sulfonamides ou sulfonates.

Réactions d’oxydation et de réduction : Le composé peut participer à des réactions d’oxydoréduction, bien que des conditions et des réactifs spécifiques soient nécessaires pour ces transformations.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les amines, les alcools et les bases comme la triéthylamine.

Réactions d’oxydation et de réduction : Des réactifs tels que des oxydants (par exemple, le peroxyde d’hydrogène) ou des réducteurs (par exemple, le borohydrure de sodium) peuvent être utilisés dans des conditions appropriées.

Principaux produits formés :

Dérivés sulfonamides : Formés par la réaction avec les amines.

Esters sulfonates : Formés par la réaction avec les alcools.

Applications De Recherche Scientifique

Le chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle a des applications diverses dans la recherche scientifique :

Biologie : Employé dans le développement de molécules biologiquement actives ayant des effets thérapeutiques potentiels.

Médecine : Envisagé pour son rôle dans la synthèse de médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.

Mécanisme D'action

Le mécanisme d’action du chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe chlorure de sulfonyle est très réactif et peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui conduit à l’inhibition ou à la modification de leur activité . Cette réactivité en fait un outil précieux dans la conception d’inhibiteurs enzymatiques et d’autres molécules bioactives.

Composés similaires :

Amides d’acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique : Ces composés partagent le cœur difluorométhyle et pyrazole, mais diffèrent par les groupes fonctionnels liés au cycle pyrazole.

Chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carbonyle : Structure similaire, mais avec un groupe chlorure de carbonyle au lieu d’un groupe chlorure de sulfonyle.

Unicité : La présence du groupe chlorure de sulfonyle dans le chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-sulfonyle confère une réactivité unique, le distinguant d’autres composés similaires. Cette réactivité est particulièrement utile dans la synthèse de dérivés sulfonamides et sulfonates, qui sont importants dans diverses applications chimiques et biologiques .

Comparaison Avec Des Composés Similaires

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds share the difluoromethyl and pyrazole core but differ in the functional groups attached to the pyrazole ring.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a sulfonyl chloride group.

Uniqueness: The presence of the sulfonyl chloride group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride imparts unique reactivity, making it distinct from other similar compounds. This reactivity is particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications .

Activité Biologique

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. Its unique structure allows for various interactions with biological targets, particularly enzymes, making it an important candidate for therapeutic development.

- Molecular Formula : C5H5ClF2N2O2S

- Molecular Weight : 230.62 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound is attributed to its ability to act as an enzyme inhibitor . The sulfonyl chloride moiety can react with nucleophilic residues in enzyme active sites, leading to covalent modification and inhibition of enzymatic activity. This mechanism is particularly relevant for designing therapeutic agents targeting specific enzymes involved in various diseases .

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit antifungal properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant activity against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations around 50 ppm . This suggests potential applications in agricultural settings as antifungal agents.

Enzyme Inhibition

The sulfonyl chloride group in the compound is particularly reactive towards nucleophilic sites on proteins, allowing it to inhibit enzymes effectively. For example, compounds structurally related to this pyrazole have been shown to inhibit monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects for conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| 3a | N-Methyl Group | MAO-B Inhibition | |

| 3b | Sulfonamide Group | Antimicrobial | |

| 3c | Carboxylic Acid Group | Antifungal |

These modifications highlight the importance of specific functional groups in enhancing the biological efficacy of pyrazole derivatives.

Case Studies

A notable study focused on optimizing pyrazole sulfonamides for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The study revealed that modifying the pyrazole head group significantly improved the compounds' potency and blood-brain barrier permeability, which are critical factors for effective treatment .

Additionally, another study evaluated a series of pyrazole derivatives against various microbial strains, demonstrating promising antibacterial and antifungal activities. The results indicated that structural modifications could lead to enhanced efficacy against resistant strains .

Propriétés

Formule moléculaire |

C5H5ClF2N2O2S |

|---|---|

Poids moléculaire |

230.62 g/mol |

Nom IUPAC |

5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride |

InChI |

InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3 |

Clé InChI |

WVBYLZBJKDWXBT-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.